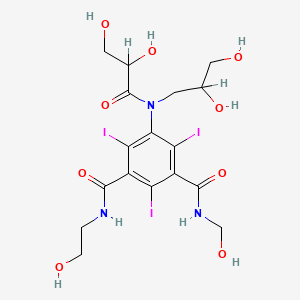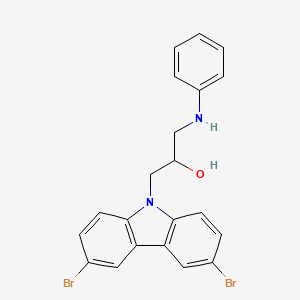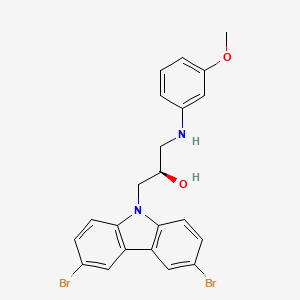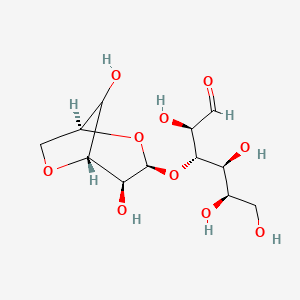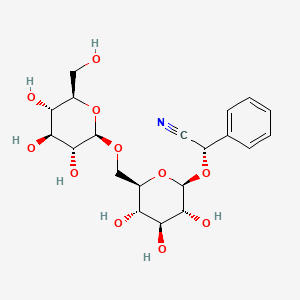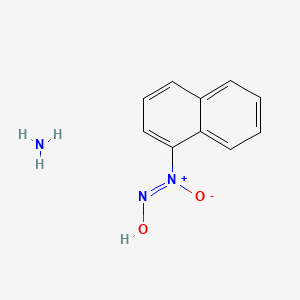
Neuromedin N
Overview
Description
Neuromedin N is a neuropeptide derived from the same precursor polypeptide as neurotensin. It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu and is primarily synthesized in the neural and intestinal tissues of mammals . This compound plays a role in various physiological processes, including hypothermia and analgesia, through its interaction with neurotensin type 2 G protein-coupled receptors .
Mechanism of Action
Target of Action
Neuromedin N primarily targets the neurotensin type 2 (NTS2) G protein-coupled receptors . These receptors are predominantly found in neural and intestinal tissues of mammals . This compound also modulates dopamine D2 receptor agonist binding in rat neostriatal membranes .
Mode of Action
This compound interacts with its target receptors, primarily NTS2, to exert its physiological effects . It has been proposed that this compound exerts its actions via an increase in intracellular Ca2+ concentration .
Biochemical Pathways
This compound is derived from the same precursor polypeptide as neurotensin . Both sequences of this compound and neurotensin are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase . This suggests that this compound is involved in the same biochemical pathways as neurotensin.
Pharmacokinetics
It is known that this compound is primarily synthesized in the neural and intestinal tissues of mammals .
Result of Action
This compound’s physiological effects include hypothermia and analgesia . It has also been shown to increase the chemotaxis capacity of mouse lymphocytes and to modulate the function of the hypothalamo-pituitary-adrenocortical axis in rats .
Biochemical Analysis
Biochemical Properties
Neuromedin N is involved in several biochemical reactions. It interacts with neurotensin type 2 G protein-coupled receptors, which are primarily found in the brain and gut. These interactions lead to various physiological effects, such as hypothermia and analgesia . This compound is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide.
Cellular Effects
This compound influences various cellular processes. In neural tissues, it modulates neuronal activity, leading to effects such as hypothermia and analgesia . In the gut, this compound regulates gastrointestinal motility and secretion . It also affects cell signaling pathways by binding to neurotensin type 2 receptors, which activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to neurotensin type 2 G protein-coupled receptors. This binding activates the receptors, leading to the activation of downstream signaling pathways, such as the MAPK pathway . This compound also interacts with other biomolecules, including aminopeptidase M, which degrades the peptide . These interactions result in various physiological effects, including hypothermia and analgesia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including the presence of degrading enzymes like aminopeptidase M . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged hypothermia and analgesia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces hypothermia and analgesia . At higher doses, it can cause adverse effects, such as gastrointestinal disturbances . Threshold effects have been observed, where a minimum dose is required to elicit significant physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is processed from a larger precursor polypeptide by prohormone convertases, including PC1, PC2, and PC5-A . These enzymes cleave the precursor at specific sites to produce the active neuropeptide. This compound also interacts with aminopeptidase M, which degrades the peptide . These interactions affect metabolic flux and metabolite levels in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to neurotensin type 2 G protein-coupled receptors, which facilitate its transport and localization . This compound is primarily found in neural and intestinal tissues, where it exerts its physiological effects . The peptide’s distribution is influenced by its interactions with transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound is primarily in the neural and intestinal tissues. It is synthesized in the endoplasmic reticulum and processed in the Golgi apparatus before being transported to its target sites . This compound’s activity and function are influenced by its localization within specific cellular compartments. Post-translational modifications, such as cleavage by prohormone convertases, direct this compound to its specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuromedin N can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation. Deprotection steps often involve the use of TFA (trifluoroacetic acid) to remove protecting groups from the amino acids.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Neuromedin N can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized, particularly at the tyrosine residue, using reagents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can target disulfide bonds if present, using agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis reagents, chemical modifiers like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).
Major Products: The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Neuromedin N has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neural and intestinal functions, as well as its interaction with neurotensin receptors.
Medicine: Explored for its potential therapeutic effects in conditions like pain management and temperature regulation.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques.
Comparison with Similar Compounds
Neuromedin N is closely related to neurotensin, sharing a similar precursor polypeptide. this compound has distinct physiological effects and receptor interactions. Other similar compounds include:
Neurotensin: Shares a precursor with this compound but has different receptor affinities and physiological roles.
Substance P: Another neuropeptide involved in pain perception and inflammatory responses.
Vasoactive Intestinal Peptide (VIP): Involved in smooth muscle relaxation and vasodilation.
This compound’s uniqueness lies in its specific receptor interactions and the distinct physiological effects it mediates, setting it apart from other neuropeptides.
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLVIHXZGQADB-YLUGYNJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H63N7O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145280 | |
| Record name | Neuromedin N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102577-25-3 | |
| Record name | Neuromedin N | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuromedin N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Neuromedin N (NN)?
A1: this compound (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []
Q2: What is the primary target of NN?
A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]
Q3: How does NN binding to NTRs affect cellular processes?
A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.
Q4: Does NN have any effects on dopaminergic neurotransmission?
A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []
Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?
A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]
Q6: What is the amino acid sequence of NN?
A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []
Q7: Does the structure of NN differ across species?
A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []
Q8: How do structural modifications impact NN activity?
A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []
Q9: How stable are the large precursor forms of NN compared to the mature peptide?
A9: Large this compound (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []
Q10: What is the significance of the increased stability of large NN?
A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



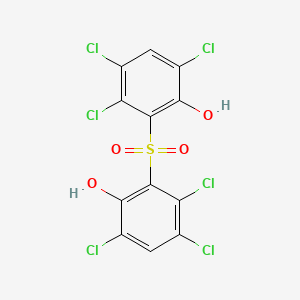
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)
